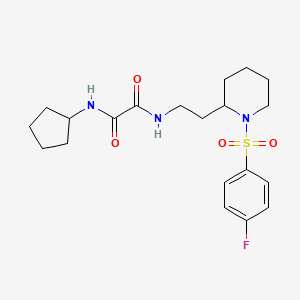

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as Compound A, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in the field of medicinal chemistry and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

- Synthesis of Fluoroquinolones : A study detailed the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, showing potential as antibacterial agents. This research showcases a method involving Dieckmann-type cyclization and displacement reactions, which could be relevant to synthesizing similar sulfonyl-containing compounds like the one (Miyamoto et al., 1987).

Cyclin-Dependent Kinase Inhibitors

- Inhibitors for CDK2 : Another study developed a synthetic methodology to produce beta-aminoethylsulfones, which act as inhibitors of cyclin-dependent kinase CDK2. This research might provide insights into how similar compounds could be synthesized and applied in medicinal chemistry (Griffin et al., 2006).

Photocatalytic Degradation Studies

- Organic Compound Degradation : Research on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films could offer insights into environmental applications of related compounds. This study examined the formation of nitrate and ammonium ions, relevant to understanding the environmental impact of similar chemical structures (Low et al., 1991).

Anticancer Research

- Sulfonamide Molecular Hybrids : A study on the anticancer effects of sulfonamide-derived isatins against hepatocellular carcinoma cell lines provides an example of how sulfonamide-containing compounds are being investigated for therapeutic applications. This could be relevant for exploring the anticancer potential of the compound (Eldeeb et al., 2022).

Selective Receptor Antagonism

- α1-Adrenergic Receptor Antagonism : Research into arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenoceptor antagonists with uro-selective profile highlights the pharmacological applications of sulfonamide derivatives in developing selective receptor antagonists (Rak et al., 2016).

Propriétés

IUPAC Name |

N'-cyclopentyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O4S/c21-15-8-10-18(11-9-15)29(27,28)24-14-4-3-7-17(24)12-13-22-19(25)20(26)23-16-5-1-2-6-16/h8-11,16-17H,1-7,12-14H2,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTSGTUWNHQYGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)

![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)

![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)